molecular formula C12H9F3N2O2 B580758 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 641571-13-3

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B580758
CAS No.: 641571-13-3
M. Wt: 270.211
InChI Key: ZQOCDOFDUXPNGM-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a methylated imidazole ring

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows it to be used in assays and screening processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, it is used in the production of various chemicals, including dyes, polymers, and other materials that require specific functional groups for their properties.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry and batch processing are common methods employed to achieve high yields and purity.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the imidazole ring provides a site for specific interactions.

Comparison with Similar Compounds

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenol

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide

Uniqueness: Compared to these similar compounds, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid stands out due to its carboxylic acid group, which provides additional reactivity and potential for further functionalization.

This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-17(6-16-7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOCDOFDUXPNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677148
Record name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641571-13-3
Record name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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